5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine
Description
Properties
IUPAC Name |
5-bromo-4-methyl-2-(oxetan-3-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-2-9(11-3-8(6)10)13-7-4-12-5-7/h2-3,7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLDYNAVCKPXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Strategy for Pyridine Functionalization
The synthesis generally begins with the construction of the pyridine ring substituted with bromine and methyl groups at specific positions, which serve as reactive sites for subsequent functionalization. The key steps include:
Preparation of 5-bromo-2-methylpyridine:
This is achieved via halogenation and methylation reactions, often utilizing nitration, reduction, and halogenation steps, as described in patent CN101560183B. The process involves nitration of pyridine derivatives, followed by reduction to amino compounds, halogenation, and methylation, with reaction conditions optimized for high yield and purity.Introduction of the Hydroxyl or Nitrogen Functionalities:
Nitration or hydroxylation steps are carried out on the pyridine core to introduce reactive groups suitable for further substitution. For example, nitration of 5-bromo-2-methylpyridine yields 5-bromo-2-methyl-2-nitropyridine, which can be reduced to an amino derivative for further modifications.
Incorporation of the Oxetan-3-yloxy Group
The key step in synthesizing 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine involves attaching the oxetan-3-yloxy moiety to the pyridine ring, specifically at the 2-position or 4-position, depending on the target compound's structure. The typical approach includes:
Preparation of the Oxetane Derivative:
The oxetan-3-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring (such as a halogen) reacts with an oxetane-based nucleophile.Nucleophilic Substitution on Halogenated Pyridine:
The halogenated pyridine (e.g., 5-bromo-2-methylpyridine) undergoes nucleophilic substitution with an oxetane derivative bearing a suitable leaving group (e.g., a halide or tosylate). This step is typically performed under basic conditions with polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C).Alternative Cross-Coupling Strategies:
Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, can be employed to attach the oxetane moiety if a boronic acid or amine derivative of oxetane is available. These methods provide high selectivity and yields.
Typical Reaction Conditions and Data
| Step | Reaction Type | Conditions | Reagents | Notes |
|---|---|---|---|---|
| Halogenation | Electrophilic aromatic substitution | 0–25°C, in acetic acid or chlorinated solvents | Bromine, Fe or FeBr₃ | Selective at pyridine ring positions |
| Methylation | Nucleophilic substitution | Reflux, in methylating agents like methyl iodide | Methyl iodide, base | Yields 4-methylpyridine derivatives |
| Nucleophilic substitution | SNAr or cross-coupling | 80–120°C, polar aprotic solvents | Oxetane nucleophile, base | For attaching oxetane group |
| Catalytic coupling | Pd-catalyzed cross-coupling | 80–130°C, Pd catalyst, base | Boronic acids or amines | High regioselectivity |
Data Tables of Relevant Research Findings
| Research/Patent | Key Reactions | Reaction Conditions | Yield / Purity | Notes |
|---|---|---|---|---|
| CN101560183B | Synthesis of 5-bromo-2-methylpyridine | Decarboxylation, hydrogenation, bromination | High yield (~90%) | Industrial applicability, mild conditions |
| CN102321016A | Synthesis of 5-bromo-2-methyl-4-hydroxypyridinecarboxylate | Diazotization, oxidation | Moderate to high | Functionalization at 4-position |
| Patent data | Nucleophilic substitution of halogenated pyridines with oxetane derivatives | 80–120°C, polar aprotic solvents | Variable, optimized for high yield | Cross-coupling methods preferred |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Properties
Research indicates that compounds similar to 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine can serve as inhibitors for specific kinases involved in cancer progression, such as c-KIT kinase. This kinase plays a crucial role in gastrointestinal stromal tumors and other cancers, making it a target for therapeutic interventions . The ability of this compound to modulate molecular targets suggests it may enhance the efficacy of existing cancer treatments or lead to the development of new therapeutic agents.
b. Structure-Activity Relationship Studies
Studies have explored the structure-activity relationships of compounds with similar frameworks, revealing that modifications can significantly impact biological activity. For instance, variations in substituents at different positions on the pyridine ring can alter the compound's effectiveness against cancer cell lines . This information is vital for optimizing drug candidates based on their molecular structure.
Synthetic Chemistry
a. Synthesis Pathways
The synthesis of this compound typically involves straightforward methods that yield good results. The presence of the bromine atom enhances the compound's reactivity, allowing for further chemical modifications that can lead to a variety of functionalized derivatives with potential biological activity .
b. Cross-Coupling Reactions
The compound can undergo various cross-coupling reactions, such as Suzuki-Miyaura coupling, which have been employed to create diverse derivatives with tailored properties. This versatility in synthesis is crucial for developing new compounds for research and application in pharmaceuticals .
Material Science
a. Functional Materials Development
Due to its unique chemical structure, this compound is being investigated for its potential use in creating functional materials. The oxetane ring may impart specific properties that are desirable in material applications, such as enhanced stability and reactivity under certain conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine involves its interaction with specific molecular targets. The oxetane ring and pyridine moiety play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs in the Pyridine Family
The following table summarizes key pyridine-based analogs and their distinguishing features:
Key Observations :
- Substituent Position : The placement of bromine and ether groups significantly impacts reactivity. For example, 3-bromo-5-methoxypyridine is more reactive in cross-couplings than 5-bromo-2-chloro-3-methoxypyridine due to steric and electronic factors.
- Ether Groups : The oxetane ring in the target compound offers a balance between steric hindrance and metabolic stability, unlike bulkier tetrahydropyranyloxy groups or smaller methoxy groups .
Functional Group Comparisons
Halogen Substituents
- Bromine vs.
- Chlorine vs. Bromine : Chlorine in 5-Bromo-2-chloro-3-methoxypyridine enhances electrophilicity, facilitating nucleophilic aromatic substitutions.
Ether Linkages
- Oxetane vs. Methoxy : Oxetane’s strained three-membered ring improves solubility and pharmacokinetics compared to methoxy groups, which are more electron-donating but less metabolically stable .
- Oxetane vs.
Commercial Availability and Pricing
Biological Activity
5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom, a methyl group, and an oxetane ring. Its molecular formula is , with a molecular weight of approximately 232.06 g/mol. The oxetane moiety is significant for its ability to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the bromination of 4-methylpyridine followed by the introduction of the oxetane group. Various synthetic routes have been explored to optimize yields and purity, with methods including nucleophilic substitution reactions and cyclization processes.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyridine derivatives, including this compound. In vitro assays demonstrate that this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Table 1: IC50 Values Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 9.17 | TBD |
Note: TBD indicates that specific values for the compound were not provided in the literature.
Anticancer Activity
In addition to its anti-inflammatory properties, there is emerging evidence suggesting that this compound may exhibit anticancer activity. A study investigating various pyridine derivatives found that some compounds induced differentiation in acute myeloid leukemia (AML) cells, potentially leading to decreased proliferation and increased apoptosis.
Case Study: AML Cell Line Testing
A series of experiments were conducted on AML cell lines (HL-60, THP-1) using a concentration of 10 µM for testing differentiation markers such as CD11b expression. Results indicated that certain derivatives significantly upregulated CD11b expression, suggesting potential therapeutic applications in leukemia treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the bromine and oxetane substituents have been shown to influence potency against COX enzymes and cytotoxicity in cancer cells.
Key Findings:
- Bromine Substitution : The presence of bromine enhances lipophilicity, which may improve cellular uptake.
- Oxetane Ring : The oxetane moiety contributes to increased stability and bioactivity.
- Methyl Group : The methyl group at position four is essential for maintaining anti-inflammatory effects.
Q & A
Q. What are common synthetic routes for preparing 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine?
- Methodological Answer : A plausible route involves nucleophilic substitution or coupling reactions. For example, the oxetan-3-yloxy group can be introduced via Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to replace a hydroxyl or halogen at the pyridine’s 2-position. Bromination at the 5-position may employ N-bromosuccinimide (NBS) under radical or electrophilic conditions, depending on substituent directing effects . Purification typically uses column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Reaction optimization should monitor regioselectivity using thin-layer chromatography (TLC) and confirm structures via (e.g., aromatic proton splitting patterns) .
Q. How can the purity and identity of this compound be validated?
- Methodological Answer : Combine orthogonal techniques:
- HPLC/GC-MS : Assess purity (>95% by area under the curve).
- NMR Spectroscopy : Confirm substitution patterns (e.g., integration ratios for methyl and oxetanyl groups; shifts for bromine’s deshielding effects) .
- Elemental Analysis : Verify C, H, N, Br content.
- Melting Point : Compare with literature values (if available). Discrepancies may indicate impurities or polymorphs .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine core?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., boronic esters) to guide bromination or alkylation. Subsequent removal via hydrolysis or cross-coupling (e.g., Suzuki-Miyaura) retains desired regiochemistry .
- Computational Modeling : Use DFT calculations to predict electrophilic aromatic substitution (EAS) sites based on electron density maps (e.g., bromine’s meta-directing effect). Validate with kinetic studies .
- Protection/Deprotection : Protect reactive sites (e.g., oxetanyl oxygen with silyl groups) during harsh reactions .
Q. How do steric and electronic effects of the oxetane moiety influence reactivity?
- Methodological Answer :
- Steric Effects : The oxetane’s strained ring increases steric hindrance, potentially slowing nucleophilic attacks at the 2-position. Use bulky bases (e.g., LDA) to deprotonate without side reactions.
- Electronic Effects : The ether oxygen donates electron density, activating the pyridine ring toward electrophilic substitution. Monitor via Hammett σ values or NMR to quantify resonance effects .
Q. How can contradictions in reported physical properties (e.g., solubility, melting points) be resolved?
- Methodological Answer :
- Reproduce Conditions : Test solubility in solvents (e.g., DMSO, chloroform) under standardized temperatures.
- DSC/TGA Analysis : Differentiate polymorphs or solvates via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
- Collaborative Validation : Cross-reference data with independent labs or databases (e.g., PubChem, Reaxys) .
Application-Oriented Questions
Q. What role does this compound play in medicinal chemistry or materials science?
- Methodological Answer :
- Drug Discovery : The oxetane group enhances metabolic stability and solubility, making it a candidate for kinase inhibitors or PROTACs. Test in vitro cytotoxicity (e.g., MTT assays) against cancer cell lines .
- Materials Science : As a ligand in metal-organic frameworks (MOFs), study coordination behavior via X-ray crystallography or UV-Vis spectroscopy .
Safety and Handling
Q. What safety protocols are critical for handling brominated pyridines?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of bromine vapors.
- Spill Management : Neutralize with sodium bicarbonate or activated carbon. Store in amber glass under inert gas (N) to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
